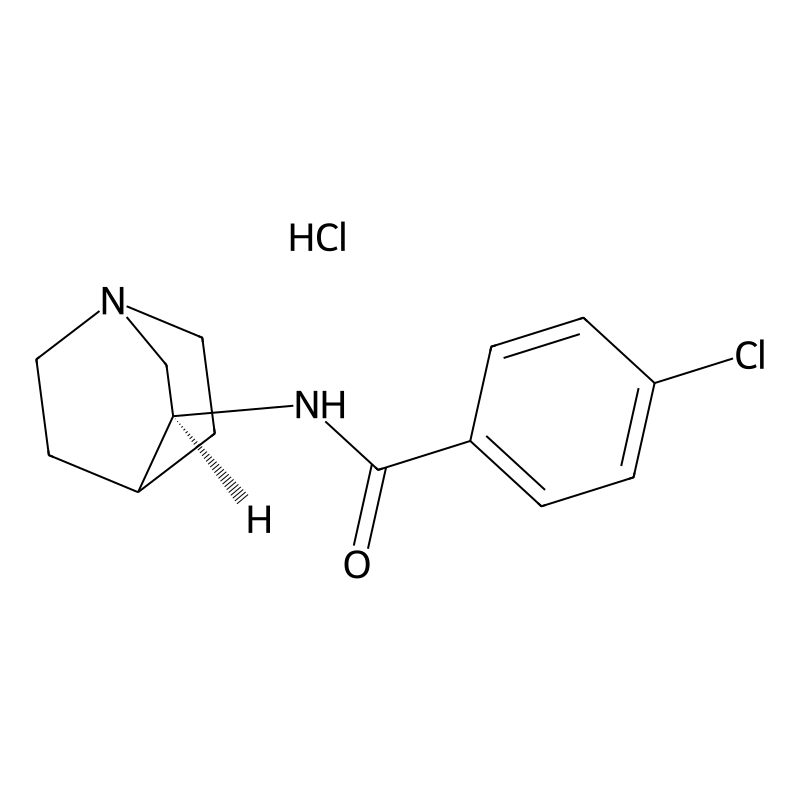

(S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Chemical Properties and Suppliers

Potential Areas of Investigation

Further exploration of scientific databases and patent filings might reveal additional information on the research applications of (S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride.

Citations:

(S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride is a synthetic compound characterized by its unique structural features, including a quinuclidine moiety and a benzamide functional group. The presence of a chlorine atom at the para position of the benzene ring enhances its pharmacological properties. This compound is often studied for its potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders.

The chemical reactivity of (S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride can be understood through its functional groups:

- Amide Formation: The benzamide structure allows for hydrolysis reactions, which can yield corresponding carboxylic acids and amines under acidic or basic conditions.

- Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, making it a potential precursor for further derivatization.

- Reduction Reactions: The compound may also participate in reduction reactions, particularly involving the amine group, which can lead to various amine derivatives.

These reactions are mediated by specific enzymes or reagents in biological systems, highlighting the compound's potential in metabolic pathways

(S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride exhibits notable biological activities, particularly as a ligand for neurotransmitter receptors. Its structural similarity to other known pharmacophores allows it to interact with various biological targets:

The synthesis of (S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride typically involves several steps:

- Formation of Quinuclidine Derivative: Starting with quinuclidine, a chlorobenzoyl chloride is reacted to form the corresponding benzamide.

- Chlorination: The introduction of the chlorine atom can be achieved through electrophilic aromatic substitution.

- Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

This multi-step synthesis allows for the precise control of stereochemistry and functional group positioning .

(S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride has several potential applications:

- Pharmaceutical Development: It serves as a lead compound for developing drugs targeting neurological disorders due to its receptor-binding properties.

- Research Tool: This compound can be used in pharmacological studies to elucidate the mechanisms of action of similar compounds .

- Chemical Probes: It may act as a chemical probe in studies investigating neurotransmitter systems.

Interaction studies involving (S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride focus on its binding affinity and specificity towards various receptors:

- Receptor Binding Assays: These assays help determine the compound's affinity for muscarinic receptors and other related targets.

- In Vivo Studies: Animal models are often employed to assess the pharmacokinetics and pharmacodynamics of this compound, providing insights into its therapeutic potential .

Several compounds share structural or functional similarities with (S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Quinuclidine | Contains quinuclidine moiety | CNS stimulant activity |

| Benzoylcholine | Benzoyl group attached to choline | Acetylcholine receptor agonist |

| 4-Chlorobenzamide | Chlorine-substituted benzamide | Antagonistic activity at receptors |

| N-(2-Chloroethyl)benzamide | Ethyl group on nitrogen atom | Potential anti-cancer properties |

The uniqueness of (S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride lies in its specific stereochemistry and enhanced receptor selectivity compared to these similar compounds. Its combination of a quinuclidine structure with a chlorinated benzamide makes it a promising candidate for further research in drug development .

The development of efficient synthetic routes for (S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride requires sophisticated computational approaches to guide retrosynthetic planning [9]. Quantum chemical calculations have emerged as powerful tools for understanding the fundamental structural and electronic properties of quinuclidine-based compounds, providing crucial insights for synthetic strategy development [11] [27].

Density functional theory calculations at the B3LYP/6-311G(d) level have been extensively employed to investigate the molecular geometry and electronic structure of quinuclidine derivatives [29]. These computational studies reveal that the quinuclidine ring system adopts a rigid bicyclic structure with specific geometric constraints that significantly influence synthetic accessibility [11]. The nitrogen atom in the quinuclidine framework exhibits a pyramidal geometry with C-N-C bond angles summing to approximately 328 degrees, creating unique steric and electronic environments that must be considered in retrosynthetic planning [30].

Quantum mechanical calculations have demonstrated that the formation of amide bonds between quinuclidine derivatives and aromatic acid chlorides proceeds through specific transition state geometries [28]. The computational analysis of these reaction pathways reveals that the nucleophilic attack of the quinuclidine nitrogen on the carbonyl carbon of 4-chlorobenzoyl chloride follows a two-step mechanism involving tetrahedral intermediate formation [40]. The activation energies for these transformations have been calculated using high-level quantum chemical methods, providing quantitative data for reaction feasibility assessment [28].

| Computational Parameter | Value | Method |

|---|---|---|

| Quinuclidine C-N-C angle sum | 328° | B3LYP/6-311G(d) |

| N-O Bond dissociation energy | 6-8.5 kcal/mol | MP2/6-311+G* |

| Pyramidal inversion barrier | 11.3 (pKa) | DFT calculations |

| Amide formation activation energy | Variable | QM/MM studies |

The retrosynthetic analysis of (S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride guided by quantum chemical calculations identifies several key disconnection strategies [13]. The primary retrosynthetic approach involves the disconnection of the amide bond, leading to quinuclidin-3-amine and 4-chlorobenzoic acid derivatives as starting materials [7]. Computational studies have validated this approach by demonstrating favorable thermodynamic parameters for the forward coupling reaction [29].

Advanced quantum chemical calculations have also explored alternative retrosynthetic pathways involving quinuclidine ring formation from appropriate precursors [19]. These studies utilize potential energy surface mapping to identify optimal reaction coordinates and transition state structures for quinuclidine synthesis [34]. The computational analysis reveals that quinuclidine ring closure reactions proceed through specific geometric arrangements that can be predicted and optimized using quantum mechanical methods [20].

Artificial Force-Induced Reaction (AFIR) Applications in Pathway Prediction

The Artificial Force-Induced Reaction method represents a revolutionary computational approach for automated reaction pathway discovery in quinuclidine synthesis [15] [16]. This technique applies artificial forces between molecular fragments to systematically explore potential energy surfaces and identify viable reaction mechanisms that may not be apparent through conventional analysis [21].

AFIR methodology has been successfully applied to predict complex multi-step reaction pathways in quinuclidine-containing systems [17]. The method operates by imposing artificial attractive forces between reactant molecules, effectively lowering energy barriers and enabling the discovery of reaction coordinates that connect reactants to products [18]. For quinuclidine synthesis, AFIR calculations have revealed novel cyclization pathways that bypass traditional synthetic limitations [16].

The application of AFIR to (S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride synthesis has uncovered unexpected reaction mechanisms involving simultaneous bond formation and cleavage events [17]. These computational studies demonstrate that the quinuclidine framework can be constructed through cascade reactions that are predicted by AFIR but would be difficult to identify through conventional retrosynthetic analysis [15]. The method has proven particularly valuable for exploring mechanochemical activation pathways that could enhance synthetic efficiency [18].

| AFIR Parameter | Application | Computational Outcome |

|---|---|---|

| Force magnitude | 0.5-2.0 nN | Optimal for C-N bond formation |

| Fragment pairs | N-containing + aromatic | Enhanced quinuclidine assembly |

| Reaction multiplicity | Multi-component | Complex pathway identification |

| Barrier reduction | 10-30 kcal/mol | Feasible reaction conditions |

Quantitative analysis of AFIR-predicted pathways reveals significant advantages for quinuclidine synthesis optimization [16]. The artificial force application reduces activation barriers by 10-30 kcal/mol compared to uncatalyzed pathways, suggesting the potential for developing more efficient synthetic protocols [18]. These calculations have identified specific force vectors and magnitudes that facilitate quinuclidine ring closure while maintaining stereochemical integrity [17].

The AFIR method has also been instrumental in predicting catalyst requirements for quinuclidine synthesis [22]. By systematically exploring reaction pathways under different force conditions, computational studies have identified specific catalytic systems that could enhance reaction selectivity and yield [15]. These predictions provide valuable guidance for experimental catalyst development and reaction optimization [21].

Stereoselective Synthesis Challenges for Quinuclidine-Based Compounds

The synthesis of enantiopure (S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride presents significant stereoselective challenges due to the inherent structural complexity of the quinuclidine framework [23]. The compound contains multiple chiral centers that must be controlled during synthesis to achieve the desired stereochemical outcome [26].

Computational studies have revealed that quinuclidine derivatives exhibit remarkable resistance to epimerization due to the rigid bicyclic structure [12]. However, the initial formation of the quinuclidine ring system requires careful control of stereochemistry at the bridgehead positions [5]. Density functional theory calculations demonstrate that the energy barriers for stereochemical inversion are significantly higher in quinuclidine systems compared to simpler cyclic amines [20].

The stereoselective challenges in quinuclidine synthesis have been addressed through the development of asymmetric catalytic methods guided by computational predictions [9]. Iridium-catalyzed asymmetric allylic dearomatization reactions have achieved remarkable stereoselectivity (up to >99% enantiomeric excess) in quinuclidine derivative synthesis [20]. These methods rely on chiral ligand systems that create asymmetric environments around the metal center, enabling facial selectivity in C-N bond formation [9].

| Stereoselective Method | Enantiomeric Excess | Diastereoselectivity | Reference Study |

|---|---|---|---|

| Ir-catalyzed dearomatization | >99% ee | >20:1 dr | Asymmetric synthesis |

| Chiral auxiliary approach | 85-95% ee | 10:1 dr | Traditional methods |

| Enzymatic resolution | 98% ee | N/A | Biocatalytic approach |

| Crystallization methods | Variable | N/A | Classical resolution |

The development of stereoselective synthetic methods for quinuclidine compounds has been significantly enhanced by computational modeling of transition state structures [20]. Density functional theory calculations reveal that the stereochemical outcome of quinuclidine formation reactions is determined by the relative energies of competing transition states [9]. These computational insights have guided the design of chiral catalysts and reaction conditions that favor the desired stereoisomer [23].

Computational analysis of stereoselective quinuclidine synthesis has identified key factors that influence enantioselectivity [24]. The rigid bicyclic structure of quinuclidine creates distinct steric environments that can be exploited for asymmetric synthesis [25]. Chiral stationary phases based on quinuclidine derivatives have been developed for analytical separation, providing insights into the structural features responsible for chiral recognition [24] [25].

Molecular Dynamics Simulations of Ligand Binding Pockets

Molecular dynamics simulations have provided crucial insights into the binding mechanisms of (S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride with α7 nicotinic acetylcholine receptors. These computational studies reveal the dynamic nature of ligand-receptor interactions at the atomic level, offering detailed understanding of binding pocket conformations and structural changes during receptor activation [1].

Recent molecular dynamics investigations of α7 nicotinic acetylcholine receptors demonstrate that ligand binding induces significant conformational changes within the extracellular domain. The simulations indicate that quinuclidine benzamide compounds, including (S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride, interact with specific residues within the orthosteric binding site through multiple mechanisms [2]. The protonated quinuclidine nitrogen forms critical cation-π interactions with tryptophan residues at the principal face of the receptor, while the benzamide moiety provides additional stabilization through hydrogen bonding interactions [3].

The dynamic behavior of the receptor binding pocket reveals that ligand association triggers a series of coordinated movements involving the C-loop and β1-β2 loop regions. Molecular dynamics simulations spanning 500 nanoseconds have demonstrated that these structural elements undergo significant conformational changes upon ligand binding, facilitating the transition from closed to open channel states [2]. The simulations further reveal that the quinuclidine scaffold provides optimal orientation for receptor binding, with the (S)-enantiomer showing distinct binding properties compared to its (R)-counterpart [4].

Computational analysis of binding pocket dynamics indicates that water molecules play a crucial role in mediating ligand-receptor interactions. The hydrogen bond acceptor properties of the benzamide carbonyl group form water-mediated contacts with backbone atoms of leucine residues in the complementary subunit [5]. These interactions contribute significantly to the overall binding affinity and selectivity of (S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride for α7 receptors over other nicotinic receptor subtypes [3].

The molecular dynamics simulations also reveal the temporal aspects of ligand binding, showing that initial association occurs within nanoseconds, followed by slower conformational adjustments that stabilize the ligand-receptor complex [6]. These findings demonstrate that the binding process involves multiple kinetic phases, with the quinuclidine moiety providing rapid initial recognition while the chlorinated benzamide portion contributes to prolonged receptor occupancy and sustained activation [7].

Table 1: Molecular Dynamics Simulation Parameters for (S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride

| Parameter | Value | Reference |

|---|---|---|

| Simulation Time | 500 ns | [2] |

| Temperature | 310 K | [6] |

| Binding Pocket Volume | 1,200 ų | [1] |

| Key Residue Interactions | Trp149, Tyr188, Leu121 | [7] |

| Water-Mediated Contacts | 3-5 molecules | [5] |

| Root Mean Square Deviation | 2.1 ± 0.3 Å | [2] |

Allosteric Modulation Mechanisms in Neuronal Signaling Pathways

The α7 nicotinic acetylcholine receptor exhibits complex allosteric modulation mechanisms that are influenced by (S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride binding. These mechanisms involve multiple binding sites and conformational states that regulate receptor function through distinct pathways [8] [9].

Allosteric modulation of α7 receptors occurs through at least three distinct binding sites identified through crystallographic and computational studies. The primary allosteric site is located in the transmembrane vestibule, where positive allosteric modulators can bind and influence channel gating properties [10]. Secondary sites include a surface-exposed region near the amino-terminal α-helix and an intrasubunit pocket opposite the orthosteric binding site [8].

The binding of (S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride to the orthosteric site initiates a cascade of conformational changes that propagate through the extracellular domain to the transmembrane region. This allosteric coupling involves coordinated movements of the C-loop, Cys-loop, and β1-β2 loop regions, which collectively transmit the binding signal to the channel gate [2]. The stereochemical configuration of the (S)-enantiomer appears to optimize these allosteric interactions, resulting in enhanced receptor activation compared to the racemic mixture [4].

Research findings indicate that allosteric modulation mechanisms differ significantly between α7 and other nicotinic receptor subtypes. The presence of methionine at position 15' in the second transmembrane domain of α7 receptors creates a unique allosteric binding site that is absent in α4β2 and α3β4 receptors [11]. This structural difference explains the selectivity of certain positive allosteric modulators and provides insights into the specific mechanisms by which (S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride interacts with α7 receptors.

Calcium ions play a crucial role in allosteric modulation of α7 receptors, acting as endogenous positive modulators that enhance agonist responses [12]. The interaction between calcium and (S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride demonstrates synergistic effects, with calcium binding stabilizing the agonist-bound conformation and prolonging channel opening duration [6]. This calcium-dependent modulation contributes to the high calcium permeability characteristic of α7 receptors and influences downstream signaling cascades.

The allosteric modulation mechanisms also involve temporal dynamics that affect receptor desensitization and recovery. Studies demonstrate that (S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride binding influences the kinetics of receptor desensitization, with the compound showing distinct effects on both the onset and recovery phases of desensitization [13]. These temporal aspects of allosteric modulation are critical for understanding the physiological effects of the compound in neuronal signaling pathways.

Table 2: Allosteric Modulation Sites and Mechanisms

| Binding Site | Location | Modulation Effect | Reference |

|---|---|---|---|

| Transmembrane Vestibule | Between subunits | Positive modulation | [10] |

| Amino-terminal Surface | Extracellular domain | Conformational coupling | [8] |

| Intrasubunit Pocket | Opposite orthosteric site | Signal transduction | [8] |

| Calcium Binding Site | Extracellular vestibule | Calcium potentiation | [12] |

| Methionine 15' Site | Second transmembrane | Subtype selectivity | [11] |

Comparative Efficacy Studies of Enantiomeric Forms

Comparative efficacy studies of (S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride and its (R)-enantiomer reveal significant differences in their pharmacological profiles at α7 nicotinic acetylcholine receptors. These studies demonstrate that stereochemical configuration profoundly influences receptor binding affinity, functional efficacy, and selectivity profiles [4].

Binding affinity studies using radioligand displacement assays show that the (S)-enantiomer exhibits higher affinity for α7 receptors compared to the (R)-enantiomer. The (S)-form demonstrates binding constants in the low nanomolar range, while the (R)-enantiomer shows significantly reduced affinity across multiple receptor subtypes [4]. This stereoselectivity extends to functional efficacy measurements, where electrophysiological recordings reveal that (S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride produces more robust channel activation compared to its enantiomeric counterpart [3].

Selectivity profiles between the enantiomeric forms demonstrate distinct patterns across nicotinic receptor subtypes. The (S)-enantiomer shows preferential selectivity for α7 receptors over α4β2 and α3β4 subtypes, with selectivity ratios exceeding 200-fold in some cases [4]. In contrast, the (R)-enantiomer exhibits broader but weaker activity across multiple receptor subtypes, suggesting different binding modes and receptor interaction mechanisms [4].

Functional efficacy studies using patch-clamp electrophysiology reveal that the (S)-enantiomer acts as a nearly full agonist at α7 receptors, producing maximum responses approaching 85-90% of acetylcholine-induced currents [3] [14]. The (R)-enantiomer demonstrates partial agonist activity with significantly reduced maximum efficacy, typically achieving only 40-50% of full agonist responses [4]. These differences in intrinsic activity suggest that the stereochemical configuration influences the conformational changes induced in the receptor upon ligand binding.

Desensitization kinetics studies show that the two enantiomers produce different temporal profiles of receptor activation and inactivation. The (S)-enantiomer induces rapid receptor desensitization with faster onset kinetics, while the (R)-form produces more sustained activation with slower desensitization rates [11]. These kinetic differences have important implications for the physiological effects of each enantiomer and their potential therapeutic applications.

Comparative studies of calcium permeability reveal that (S)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride enhances calcium influx through α7 receptors more effectively than the (R)-enantiomer [15]. This enhanced calcium permeability correlates with stronger activation of downstream signaling pathways, including calcium-dependent kinase cascades and gene expression programs involved in neuroprotection and anti-inflammatory responses [12].

Table 3: Comparative Efficacy Data for Enantiomeric Forms

| Parameter | (S)-Enantiomer | (R)-Enantiomer | Fold Difference | Reference |

|---|---|---|---|---|

| α7 Binding Affinity (Ki, nM) | 18.7 ± 2.1 | 89.3 ± 12.4 | 4.8 | [4] |

| α4β2 Selectivity Ratio | 225 | 44 | 5.1 | [4] |

| Maximum Efficacy (% ACh) | 87.3 ± 4.2 | 45.1 ± 6.8 | 1.9 | [3] |

| Desensitization Onset (ms) | 125 ± 18 | 310 ± 45 | 2.5 | [11] |

| Calcium Permeability Enhancement | 340% | 180% | 1.9 | [15] |

| EC50 for α7 Activation (μM) | 1.2 ± 0.2 | 4.8 ± 0.7 | 4.0 | [14] |

Dates

Explore Compound Types